2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE
CAS No.: 88441-15-0
Cat. No.: VC0027190
Molecular Formula: C10H15Cl2NO2
Molecular Weight: 252.135
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88441-15-0 |
|---|---|
| Molecular Formula | C10H15Cl2NO2 |
| Molecular Weight | 252.135 |
| IUPAC Name | 2-(4-chloro-2,5-dimethoxyphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H14ClNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H |
| Standard InChI Key | BKHKVQPFRTVWJY-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1CCN)OC)Cl.Cl |
| Appearance | Assay:≥98%A crystalline solid |
Introduction
Chemical Identity and Structure
2,5-Dimethoxy-4-chlorophenethylamine hydrochloride is the hydrochloride salt of 2,5-dimethoxy-4-chlorophenethylamine (2C-C). It possesses a phenethylamine backbone with specific functional group modifications that contribute to its unique pharmacological properties.
Chemical Properties
| Property | Value |
|---|---|
| Chemical Formula | C10H15Cl2NO2 |
| Molecular Weight | 252.14 g/mol |
| CAS Number | 88441-15-0 |
| IUPAC Name | 2-(4-chloro-2,5-dimethoxyphenyl)ethan-1-amine hydrochloride |
| SMILES Notation | NCCC1=CC(OC)=C(Cl)C=C1OC.Cl |
| InChI | InChI=1S/C10H14ClNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H |
| Physical Form | Solid |
| Storage Temperature | +4°C |
The structure consists of a phenyl ring with methoxy groups at positions 2 and 5, a chlorine atom at position 4, and a 2-aminoethyl side chain. The hydrochloride salt form increases stability and water solubility compared to the free base . The parent compound (2C-C) has a molecular weight of 215.68 g/mol, while the hydrochloride salt adds the weight of HCl, bringing the total to 252.14 g/mol .
Structural Relationships
2,5-Dimethoxy-4-chlorophenethylamine hydrochloride is structurally related to several other psychoactive compounds. It represents the non-methylated analog of 2,5-dimethoxy-4-chloroamphetamine (DOC), differing only by the absence of an alpha-methyl group on the ethylamine chain . This structural relationship is important for understanding the pharmacological differences between these compounds. The 2C-C structure serves as a foundation for various derivatives, including N-benzyl substituted analogs known as NBOMe compounds .
Pharmacology
Structure-Activity Relationships
Research on 2,5-dimethoxyphenethylamines has demonstrated that the substitution at the 4-position of the aromatic ring significantly influences potency and psychoactive effects. The chlorine atom at position 4 in 2C-C contributes to its specific activity profile. Studies have shown that extending a lipophilic 4-substituent in 2,5-dimethoxyphenethylamines can induce potent psychedelic effects in humans . The 2,5-dimethoxy pattern is crucial for serotonergic activity, while variations in the 4-position substituent modify the potency, duration, and qualitative aspects of the psychoactive effects.
Pharmacokinetics and Metabolism
Absorption and Distribution
2C-C hydrochloride is typically administered orally, although other routes have been documented. The hydrochloride salt form enhances water solubility, potentially affecting absorption parameters. The parent compound 2C-C is usually taken orally with dosages ranging from 20-40 mg as reported by Alexander Shulgin .
Metabolism
2C family compounds, including 2C-C, are known to be metabolized by monoamine oxidase (MAO) enzymes, particularly MAO-A and MAO-B . This metabolic pathway is significant because it indicates potential interactions with monoamine oxidase inhibitors (MAOIs), which could lead to increased drug concentrations and enhanced effects or toxicity.
Duration of Action
The parent compound 2C-C produces effects lasting approximately 4-8 hours . This duration is shorter than the related compound DOC, which has effects lasting 12-24 hours . The presence of the alpha-methyl group in DOC is likely responsible for its extended duration of action by inhibiting metabolic breakdown via MAO enzymes.
Psychoactive Effects and Mechanism of Action
Mechanism of Action
Unlike stimulant drugs, 2C-C shows minimal activity at dopamine transporters (DAT) and norepinephrine transporters (NET), with Ki values >30,000 nM . This pharmacological profile distinguishes it from substances with primarily stimulant properties.
Unique Pharmacological Characteristics
Legal Status
The legal status of 2C-C and its hydrochloride salt varies by country. In the United States, 2C-C was classified as a Schedule I controlled substance under the Food and Drug Administration Safety and Innovation Act as of July 9, 2012 . This classification indicates that the substance is considered to have a high potential for abuse, no currently accepted medical use in treatment, and a lack of accepted safety for use under medical supervision.
International control status includes:
| Country | Control Status | Date Effective |
|---|---|---|
| United States | Schedule I | July 9, 2012 |
| China | Controlled Substance | October 2015 |
| Canada | Schedule III | October 31, 2016 |
| Germany | Anlage I (controlled drug) | Not specified |
| Sweden | "Health hazard" under Lagen om förbud mot vissa hälsofarliga varor | March 1, 2005 |
This widespread regulatory control reflects international concern regarding the compound's psychoactive properties and abuse potential .
Research Applications
Despite its controlled status, 2C-C hydrochloride has several important research applications:
Neuropharmacological Research
As a selective serotonin receptor agonist, 2C-C hydrochloride serves as a valuable tool for investigating serotonin receptor function and signaling pathways. Its high selectivity for 5-HT2A and 5-HT2C receptors makes it useful for studying the specific roles of these receptors in the central nervous system.
Forensic Applications
Reference standards of 2C-C hydrochloride are essential for forensic toxicology laboratories to accurately identify and quantify the compound in seized materials or biological samples. Analytical methods for detecting and quantifying 2C-C in various matrices have been developed to support forensic investigations .
Structure-Activity Relationship Studies
The specific molecular architecture of 2C-C hydrochloride provides valuable insights in structure-activity relationship studies examining how structural modifications affect binding affinity, receptor selectivity, and biological activity. These studies contribute to a broader understanding of serotonergic compounds and may inform the development of novel therapeutic agents targeting specific serotonin receptors.
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